molecular formula C6H10O B15313343 2,3-Dimethylbut-3-enal CAS No. 80719-79-5

2,3-Dimethylbut-3-enal

Cat. No.: B15313343
CAS No.: 80719-79-5
M. Wt: 98.14 g/mol
InChI Key: FULBADAVZOAOHS-UHFFFAOYSA-N
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Description

2,3-Dimethylbut-3-enal is an organic compound with the molecular formula C6H10O. It is an enal, which means it contains both an alkene (double bond) and an aldehyde (carbonyl group) functional group. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylbut-3-enal can be synthesized through several methods. One common approach involves the aldol condensation of acetone with acetaldehyde, followed by dehydration to form the enal. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process would likely include steps for purification and isolation of the compound, such as distillation or crystallization, to achieve the desired purity levels for commercial use.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylbut-3-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The double bond in the enal can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation, to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (Cl2, Br2) in the presence of a solvent like dichloromethane.

Major Products Formed

    Oxidation: 2,3-Dimethylbut-3-enoic acid.

    Reduction: 2,3-Dimethylbut-3-enol.

    Substitution: 2,3-Dimethyl-3-chlorobutanal or 2,3-Dimethyl-3-bromobutanal.

Scientific Research Applications

2,3-Dimethylbut-3-enal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme-catalyzed reactions involving aldehydes and alkenes.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.

    Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals due to its reactive functional groups.

Mechanism of Action

The mechanism by which 2,3-Dimethylbut-3-enal exerts its effects depends on the specific reaction or application. In general, the aldehyde group can act as an electrophile, participating in nucleophilic addition reactions, while the double bond can undergo electrophilic addition or substitution reactions. The molecular targets and pathways involved would vary based on the specific context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbut-2-enal: Similar structure but with one less methyl group.

    2,3-Dimethylbut-2-ene: Lacks the aldehyde group, only contains the double bond.

    2,3-Dimethylbut-2-ane: Saturated hydrocarbon with no double bond or aldehyde group.

Uniqueness

2,3-Dimethylbut-3-enal is unique due to the presence of both an alkene and an aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

2,3-dimethylbut-3-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-5(2)6(3)4-7/h4,6H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULBADAVZOAOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10536345
Record name 2,3-Dimethylbut-3-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10536345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80719-79-5
Record name 2,3-Dimethylbut-3-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10536345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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